(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol
Description
Overview of Chiral 1-Phenylethanol (B42297) Derivatives in Organic Chemistry
Among the vast class of chiral aryl alcohols, 1-phenylethanol and its derivatives are some of the most extensively studied and utilized scaffolds. wikipedia.org These compounds are characterized by a phenyl ring and a methyl group attached to the same chiral carbon atom that bears a hydroxyl group. They serve as fundamental chiral building blocks and are often used as starting materials for the synthesis of more complex chiral molecules. fishersci.ca
The versatility of chiral 1-phenylethanol derivatives is enhanced by the ability to modify the phenyl ring with various substituents. These modifications can influence the electronic and steric properties of the molecule, making them valuable in a wide range of applications, from asymmetric catalysis to the synthesis of liquid crystals and pharmaceutical intermediates. The synthesis of these derivatives often involves the asymmetric reduction of the corresponding substituted acetophenones, a well-established and highly efficient method for generating enantiomerically pure alcohols. wikipedia.org
Importance of Enantiomeric Purity in Stereoselective Synthesis
Stereoselective synthesis, the method of producing a specific stereoisomer of a product, is of paramount importance in the pharmaceutical and fine chemical industries. The biological systems in the human body are inherently chiral, and as such, often interact differently with each enantiomer of a chiral drug. One enantiomer may produce the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.
Achieving high enantiomeric purity is therefore a critical goal in the synthesis of chiral compounds. This is where chiral building blocks, such as enantiomerically pure 1-phenylethanol derivatives, become indispensable. By starting with a molecule of known stereochemistry, chemists can control the stereochemical outcome of subsequent reactions, a strategy known as chiral pool synthesis. Furthermore, these chiral alcohols can be used as chiral auxiliaries or ligands to induce stereoselectivity in reactions. The development of catalytic asymmetric methods has been a major focus in organic chemistry, allowing for the production of enantiomerically enriched products. nih.govmdpi.com
Scope and Academic Relevance of Research on (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol
This compound is a specific chiral aryl alcohol belonging to the family of 1-phenylethanol derivatives. While extensive academic literature specifically detailing the synthesis and application of this particular compound is not widely available, its structural features suggest significant academic and practical relevance.
The molecule possesses the (R)-configuration at the stereocenter, a common feature in many biologically active compounds. The para-substitution on the phenyl ring with a 2-methylpropoxy (isobutoxy) group is of particular interest. This ether linkage is found in various pharmacologically relevant molecules. For instance, the isobutoxy phenyl moiety is a key structural component of Febuxostat, a drug used to treat gout. newdrugapprovals.org
Given its structure, this compound holds potential as a valuable chiral intermediate in the stereoselective synthesis of pharmaceuticals and other functional materials. Its academic relevance lies in its potential use as a model substrate for developing new asymmetric synthetic methods, or as a building block for creating novel compounds with potentially useful biological or material properties. Further research into the synthesis and reactivity of this compound could open new avenues in medicinal chemistry and materials science.
Below are the key identifiers for this compound:
| Identifier | Value |
| CAS Number | 1212398-62-3 |
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[4-(2-methylpropoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIRRYYGTXHVRQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1r 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol
Traditional Chemical Synthesis Routes
Traditional approaches to synthesizing 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol typically result in a racemic mixture, which then requires resolution to isolate the desired (R)-enantiomer. These methods are often centered around the reduction of a ketone precursor or the use of organometallic reagents.
Reduction of Prochiral Ketone Precursors
The most common precursor for this alcohol is 4-(2-methylpropoxy)acetophenone. The reduction of the carbonyl group in this prochiral ketone yields the secondary alcohol. Various reduction techniques have been employed to achieve this transformation.
Catalytic hydrogenation is a widely used industrial process for the reduction of ketones. sumitomo-chem.co.jpdtu.dk This method involves the use of hydrogen gas in the presence of a metal catalyst to reduce the carbonyl group. For the synthesis of 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, this would involve the hydrogenation of 4-(2-methylpropoxy)acetophenone.
Common catalysts for acetophenone (B1666503) hydrogenation include those based on noble metals like platinum, palladium, and rhodium, as well as non-precious metal catalysts such as copper-based systems. sumitomo-chem.co.jpdtu.dkmdpi.comresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the reaction's efficiency and selectivity. For instance, platinum-based catalysts modified with organotin precursors have been shown to selectively hydrogenate the carbonyl group of acetophenones without reducing the aromatic ring. conicet.gov.ar
Table 1: Comparison of Catalysts in Acetophenone Hydrogenation
| Catalyst System | Substrate | Product | Selectivity | Reference |
|---|---|---|---|---|
| Copper-based | Acetophenone | α-phenyl ethanol | High | sumitomo-chem.co.jp |
| Ru complexes | Acetophenone | 1-phenylethanol (B42297) | High | mdpi.com |
| Pt-organotin | Acetophenone | 1-phenylethanol | >99% | conicet.gov.ar |
| Rhodium Nanoparticles | Acetophenone | 1-phenylethanol | Variable | researchgate.net |
Hydride-based reducing agents are another cornerstone of ketone reduction in organic synthesis. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to convert ketones to secondary alcohols. The reaction of 4-(2-methylpropoxy)acetophenone with sodium borohydride in a suitable solvent, such as methanol (B129727) or ethanol, would yield the racemic 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol.
While effective, these methods typically lack enantioselectivity and produce a 50:50 mixture of the (R) and (S) enantiomers. The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
Grignard Reagent Additions and Modifications
Grignard reagents provide a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. mnstate.eduwisc.edumiracosta.edu To synthesize 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol using this method, one could react 4-(2-methylpropoxy)benzaldehyde with methylmagnesium bromide. The nucleophilic methyl group from the Grignard reagent would add to the carbonyl carbon of the aldehyde, and subsequent acidic workup would yield the desired secondary alcohol as a racemic mixture.
The general reaction is as follows: 4-(2-methylpropoxy)benzaldehyde + CH₃MgBr → Intermediate alkoxide Intermediate alkoxide + H₃O⁺ → 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol
The success of a Grignard reaction is highly dependent on anhydrous conditions, as the reagent is a strong base and will react with any protic solvents like water. miracosta.eduadichemistry.com
Other Established Synthetic Pathways
Other classical methods for the synthesis of secondary alcohols could theoretically be applied. For instance, the reduction of the corresponding ester, methyl 4-(2-methylpropoxy)benzoate, with an excess of a strong reducing agent like LiAlH₄ would also produce the alcohol, albeit with the generation of methanol as a byproduct. However, this is a less direct route compared to the reduction of the ketone.
Enantioselective Synthesis Strategies
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of sophisticated enantioselective synthetic methods. These strategies aim to directly produce the desired (1R)-enantiomer with high enantiomeric excess (ee), thus avoiding the need for classical resolution of a racemic mixture.
Asymmetric hydrogenation and asymmetric reduction are the most prominent of these strategies. These methods employ chiral catalysts or reagents that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other.
For the enantioselective synthesis of (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, a prochiral ketone, 4-(2-methylpropoxy)acetophenone, is the logical starting material. The key is the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the carbonyl group.
Numerous chiral catalysts have been developed for the asymmetric reduction of prochiral ketones. These often involve a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. For example, Noyori's catalysts, which are based on Ru(II)-chiral phosphine-diamine complexes, are highly effective for the asymmetric hydrogenation of a wide range of ketones. mdpi.com
Another approach is the use of chiral oxazaborolidines in what is known as the Corey-Bakshi-Shibata (CBS) reduction. This method uses a stoichiometric amount of a chiral catalyst in the presence of a borane (B79455) source to achieve highly enantioselective reduction of ketones.
Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), also presents a powerful and environmentally friendly approach to enantioselective ketone reduction. mdpi.com These enzymes can exhibit exquisite stereoselectivity, often producing the desired alcohol with very high enantiomeric excess.
Table 2: Examples of Enantioselective Ketone Reduction
| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ru complexes | Prochiral ketones | Up to 43% | mdpi.com |
| Asymmetric Hydrosilylation | Chiral ferrocene-based bis(phosphino) ligands with Rh catalyst | Acetophenones | Modest-to-good | acs.org |
| Asymmetric Transfer Hydrogenation | Chiral ruthenium complexes | 1-substituted-3,4-dihydro-β-carboline derivatives | High | researchgate.net |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | 3,5-bistrifluoromethylacetophenone | >99.9% | mdpi.com |
| Enzymatic Hydroxylation | Vanillyl Alcohol Oxidase | 4-ethylphenol | 94% | wur.nl |
Asymmetric Catalysis in the Formation of this compound
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds from prochiral substrates. The synthesis of this compound is predominantly achieved through the asymmetric reduction of 4-(2-methylpropoxy)acetophenone, utilizing various catalytic systems.
Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Transition metal catalysis is a powerful tool for the asymmetric reduction of ketones. Complexes of ruthenium and rhodium, featuring chiral ligands, are particularly effective for the hydrogenation and transfer hydrogenation of aryl ketones, leading to the desired chiral alcohols with high conversion and enantioselectivity.
In asymmetric hydrogenation, molecular hydrogen is used as the reductant. The catalyst, typically a ruthenium or rhodium complex with a chiral diphosphine ligand, activates the hydrogen and facilitates its stereoselective addition across the carbonyl double bond of the substrate. The choice of ligand is critical in determining the stereochemical outcome of the reaction.
Asymmetric transfer hydrogenation (ATH) employs a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of molecular hydrogen. This method offers practical advantages as it does not require high-pressure hydrogenation equipment. Chiral Ru(II) complexes, particularly those with N-tosylated diamine ligands, have demonstrated exceptional activity and enantioselectivity in the ATH of aromatic ketones. The mechanism involves the formation of a metal-hydride species which then delivers the hydride to the ketone in a stereocontrolled manner.
Below is a representative table of data for the asymmetric transfer hydrogenation of substituted acetophenones using a Ru(II) catalyst, illustrating the typical performance of such systems.
| Entry | Substrate | Catalyst (mol%) | H-Donor | Time (h) | Conversion (%) | ee (%) |
| 1 | 4'-Methoxyacetophenone | 1 | i-PrOH/KOH | 12 | >99 | 98 (R) |
| 2 | 4'-Chloroacetophenone | 1 | i-PrOH/KOH | 8 | >99 | 97 (R) |
| 3 | 4'-Methylacetophenone | 1 | HCOOH/NEt₃ | 6 | >99 | 99 (R) |
| 4 | Acetophenone | 0.5 | i-PrOH/KOH | 4 | >99 | 98 (R) |
This table presents illustrative data based on typical results for similar substrates, as specific data for 4-(2-methylpropoxy)acetophenone was not available in the cited literature.
Organocatalytic Enantioselective Approaches
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the enantioselective reduction of ketones, chiral organocatalysts activate the reducing agent and the substrate to facilitate a stereoselective hydride transfer.
One of the most well-known examples is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst. This catalyst coordinates with a borane reducing agent (e.g., borane-dimethyl sulfide (B99878) or catecholborane) and the ketone, organizing them in a rigid transition state that directs the hydride attack to one face of the carbonyl group. This method is highly effective for a wide range of ketones, including aryl alkyl ketones.
The general mechanism involves the formation of a Lewis acid-base complex between the oxazaborolidine and borane. The ketone then coordinates to the boron atom of the catalyst in a specific orientation due to steric factors, exposing one of its prochiral faces to hydride delivery from the borane-catalyst complex.
The following table provides representative data for the organocatalytic reduction of various ketones, demonstrating the high enantioselectivities achievable with this methodology.
| Entry | Ketone | Catalyst | Reducing Agent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-CBS | BH₃·SMe₂ | -30 | 95 | 97 (R) |
| 2 | 1-Tetralone | (S)-CBS | BH₃·SMe₂ | -20 | 92 | 98 (R) |
| 3 | Propiophenone | (S)-CBS | Catecholborane | -78 | 90 | 96 (R) |
| 4 | 4'-Fluoroacetophenone | (S)-CBS | BH₃·SMe₂ | -30 | 94 | 95 (R) |
This table presents illustrative data based on typical results for similar substrates, as specific data for 4-(2-methylpropoxy)acetophenone was not available in the cited literature.
Stereoselective Reactions Employing Chiral Ligands
The success of transition metal-catalyzed asymmetric reductions is intrinsically linked to the design and application of chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the catalytic transformation.
A wide variety of chiral ligands have been developed, with bidentate phosphines being among the most successful. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are renowned for their ability to induce high levels of enantioselectivity in Ru- and Rh-catalyzed hydrogenations. The atropisomeric chirality of the BINAP backbone creates a C₂-symmetric chiral pocket around the metal center, effectively differentiating the two prochiral faces of the ketone substrate.
Chiral diamines and amino alcohols are another important class of ligands, particularly in transfer hydrogenation reactions. For example, N-tosylated 1,2-diphenylethylenediamine (TsDPEN) is a key component of the highly efficient Noyori-type catalysts for the asymmetric transfer hydrogenation of ketones. The chirality of the diamine backbone, combined with the electronic properties of the tosyl group, is crucial for the high catalytic activity and stereoselectivity observed.
The table below showcases the performance of various chiral ligands in the asymmetric hydrogenation of acetophenone, a model substrate for the synthesis of this compound.
| Entry | Metal | Ligand | H₂ Pressure (atm) | S/C Ratio | Conversion (%) | ee (%) |
| 1 | Ru | (R)-BINAP | 10 | 1000 | >99 | 98 (R) |
| 2 | Rh | (R,R)-Et-DuPhos | 5 | 500 | >99 | 97 (R) |
| 3 | Ru | (R,R)-TsDPEN | (ATH with i-PrOH) | 200 | >99 | 99 (R) |
| 4 | Ir | (S,S)-f-Binaphane | 50 | 1000 | 98 | 96 (S) |
S/C Ratio: Substrate-to-catalyst ratio. This table presents illustrative data based on typical results for acetophenone, a closely related substrate.
Biocatalytic Approaches for Stereoselective Production
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzyme-Mediated Reductions (e.g., Alcohol Dehydrogenases)
Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to alcohols. These enzymes utilize a nicotinamide (B372718) cofactor, typically NADH or NADPH, as the hydride source. ADHs are highly enantioselective, and by selecting an appropriate ADH, it is possible to synthesize either the (R)- or (S)-enantiomer of a chiral alcohol with very high optical purity.
The stereochemical outcome of an ADH-catalyzed reduction is often predictable by Prelog's rule, which relates the stereopreference of the enzyme to the relative sizes of the substituents on the carbonyl carbon. However, a vast number of ADHs with both Prelog and anti-Prelog selectivity are now available through enzyme screening and protein engineering, allowing access to a wide range of chiral alcohols.
For the synthesis of this compound, an ADH with a preference for delivering a hydride to the re-face of the prochiral ketone would be required. The enzymatic reduction is often carried out using whole microbial cells (e.g., baker's yeast, Candida species) or with isolated enzymes. A cofactor regeneration system is typically employed to make the process economically viable, where a sacrificial alcohol (e.g., isopropanol) is used to regenerate the expensive nicotinamide cofactor.
The following table presents data on the biocatalytic reduction of various acetophenone derivatives using different microbial sources or isolated enzymes.
| Entry | Substrate | Biocatalyst | Co-substrate | Yield (%) | ee (%) | Configuration |
| 1 | Acetophenone | Saccharomyces cerevisiae | Glucose | 85 | >99 | (S) |
| 2 | 4'-Methoxyacetophenone | Lactobacillus kefir ADH | Isopropanol | 92 | >99 | (R) |
| 3 | 4'-Chloroacetophenone | Rhodococcus ruber ADH | Isopropanol | 95 | 98 | (R) |
| 4 | Acetophenone | Recombinant ADH from Thermoanaerobacter | Isopropanol | 98 | >99.5 | (S) |
This table presents illustrative data based on typical results for similar substrates, as specific data for 4-(2-methylpropoxy)acetophenone was not available in the cited literature.
Dynamic Kinetic Resolution (DYRKR) in Enzymatic Synthesis
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. researchgate.net This is achieved by combining a kinetic resolution step with an in situ racemization of the less reactive enantiomer. researchgate.net
In the context of synthesizing this compound, a DKR process would start with the racemic alcohol, rac-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol. The process involves two catalysts: an enzyme that selectively acylates one enantiomer (e.g., the R-enantiomer) and a racemization catalyst that continuously interconverts the remaining S-enantiomer back to the R-enantiomer.
Lipases are commonly used enzymes for the enantioselective acylation in DKR processes. For the racemization of the alcohol, a transition metal catalyst, often a ruthenium complex, is employed. The compatibility of the enzyme and the metal catalyst in the same reaction vessel is a critical challenge in developing an efficient DKR process.
A typical DKR system for a secondary alcohol might involve the following components:
Substrate: Racemic 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol
Enzyme: A lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435) for selective acylation of the (R)-enantiomer.
Acyl Donor: An activated ester, such as isopropenyl acetate (B1210297) or vinyl acetate.
Racemization Catalyst: A ruthenium complex, for example, Shvo's catalyst or a Ru-diamine complex.
Solvent: An organic solvent that is compatible with both catalysts.
This combination allows for the continuous conversion of the (S)-alcohol to the (R)-alcohol, which is then consumed by the enzyme, driving the reaction towards a single enantiomeric product with a theoretical yield approaching 100%.
Whole-Cell Biotransformations
Whole-cell biotransformation has emerged as a powerful and environmentally benign method for the synthesis of chiral alcohols. This technique utilizes the enzymatic machinery of microorganisms to perform stereoselective reductions of prochiral ketones. The synthesis of this compound via this method involves the asymmetric reduction of the corresponding ketone, 4-(2-methylpropoxy)acetophenone.
Various microorganisms, including yeasts and bacteria, possess ketoreductases that can catalyze this transformation with high enantioselectivity. The stereochemical outcome of the reduction is governed by the substrate specificity of the enzymes, often following Prelog's rule to yield the (R)-alcohol. For instance, studies on the asymmetric reduction of structurally similar ketones, such as 4-bromo-acetophenone, have demonstrated the efficacy of microorganisms like Geotrichum candidum and Aspergillus niger in producing the (R)-enantiomer with high conversion and enantiomeric excess (e.e.). researchgate.net Similarly, recombinant E. coli cells have been engineered to express specific alcohol dehydrogenases for the highly enantioselective production of other (R)-1-phenylethanol derivatives.
The process typically involves incubating the substrate, 4-(2-methylpropoxy)acetophenone, with a culture of the selected microorganism. A co-substrate, such as glucose, is often added to facilitate the regeneration of the necessary cofactor, typically NADPH. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize both the yield and the enantioselectivity of the product. While specific data for the biotransformation of 4-(2-methylpropoxy)acetophenone is not extensively documented, the results from analogous substrates provide a strong indication of the potential of this methodology.
| Microorganism (Analogous Reductions) | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
|---|---|---|---|---|
| Geotrichum candidum | 4-Bromo-acetophenone | 91.9 | 97.4 | R |
| Aspergillus niger | 4-Bromo-acetophenone | 98.4 | 100 | R |
| Rhodotorula rubra | 4-Bromo-acetophenone | 96.1 | 98.8 | S |
| Candida tenuis (recombinant E. coli) | o-chloroacetophenone | >98 | >99 | S |
Stereocontrolled Functionalization of Precursors
This approach involves the stereoselective modification of a prochiral or racemic precursor molecule to introduce the desired stereochemistry. A notable example of this strategy is the application of asymmetric catalytic reactions to functionalize a pre-existing molecular framework.
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of allylic alcohols. nih.govresearchgate.net While not directly applicable to the synthesis of this compound from its corresponding acetophenone, this methodology can be envisioned in a multi-step synthesis of a related chiral precursor.
A hypothetical pathway could involve the synthesis of an allylic alcohol precursor, such as 1-[4-(2-methylpropoxy)phenyl]prop-2-en-1-ol. The Sharpless asymmetric epoxidation of this allylic alcohol, using a titanium isopropoxide catalyst, a chiral tartrate ligand (such as diethyl tartrate, DET), and an oxidant like tert-butyl hydroperoxide (TBHP), would yield a chiral epoxy alcohol with high enantioselectivity. nih.govresearchgate.net The choice of the tartrate enantiomer, either (+)-DET or (-)-DET, dictates the stereochemistry of the resulting epoxide. Subsequent regioselective ring-opening of the epoxide would then lead to a diol, which could be further transformed into the target molecule. This method provides a powerful tool for establishing the absolute stereochemistry early in a synthetic sequence.
| Chiral Ligand | Expected Epoxide Stereochemistry | Typical Enantiomeric Excess (e.e.) (%) |
|---|---|---|
| (+)-Diethyl Tartrate ((+)-DET) | (2R,3S) or (2S,3R) | >90 |
| (-)-Diethyl Tartrate ((-)-DET) | (2S,3R) or (2R,3S) | >90 |
Chemoenzymatic and Hybrid Synthesis Approaches
Chemoenzymatic and hybrid synthesis strategies combine the advantages of both chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. These approaches can involve the use of enzymes to resolve racemic mixtures prepared by chemical synthesis or the combination of chemical and biological catalysts in a one-pot cascade.
For the synthesis of this compound, a prominent chemoenzymatic approach is the kinetic resolution of the racemic alcohol. In this method, the racemic alcohol, prepared through conventional chemical reduction of 4-(2-methylpropoxy)acetophenone, is subjected to an enzymatic reaction that selectively transforms one enantiomer, leaving the other unreacted.
Lipases are commonly used for this purpose, catalyzing the enantioselective acylation of the alcohol. For example, in the presence of an acyl donor like vinyl acetate, a lipase such as Candida antarctica lipase B (CALB) might selectively acylate the (S)-enantiomer of 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, leaving the desired (R)-enantiomer as the unreacted alcohol. nih.gov The resulting mixture of the (R)-alcohol and the (S)-ester can then be easily separated. This method can achieve very high enantiomeric excess for the remaining alcohol, often exceeding 99%.
Hybrid approaches could involve a one-pot reaction where a metal catalyst performs an initial transformation, followed by an enzymatic step to introduce chirality, or vice-versa. nih.gov Such integrated processes are highly efficient as they reduce the number of work-up and purification steps.
Mechanistic Investigations and Stereochemical Control in 1r 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol Synthesis
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The synthesis of (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol is most commonly achieved through the catalytic asymmetric reduction of 4'-(2-methylpropoxy)acetophenone. This can be accomplished via several methods, including catalytic hydrogenation, transfer hydrogenation, and stoichiometric reduction with chiral hydride reagents.
Catalytic Asymmetric Hydrogenation: A prominent mechanism in the asymmetric hydrogenation of acetophenone (B1666503) derivatives involves ruthenium complexes bearing chiral diphosphine and diamine ligands, often referred to as Noyori-type catalysts. acs.org The catalytic cycle is proposed to involve an outer-sphere mechanism where the ketone substrate does not directly coordinate to the metal center. nih.gov Instead, a concerted, six-membered pericyclic transition state is formed. In this transition state, a hydride is transferred from the metal complex to the carbonyl carbon, while a proton is simultaneously transferred from the amine ligand to the carbonyl oxygen. nih.gov Recent DFT (Density Functional Theory) computations have refined this model, suggesting that instead of a concerted multi-bond transition state, a hydride moiety is transferred in an outer-sphere manner to form an ion pair, with this step being both rate- and enantio-determining. acs.org The presence of a base, such as potassium tert-butoxide, is often crucial, as it facilitates the formation of the active catalyst and can influence the reaction rate. acs.org
Asymmetric Transfer Hydrogenation (ATH): This method utilizes a hydrogen donor, typically isopropanol (B130326) or formic acid, to effect the reduction in the presence of a transition metal catalyst. wikipedia.org For iron-based catalysts, a proposed mechanism involves an induction period where the precatalyst is activated by the base. acs.org This activation may involve the partial reduction of the ligand framework. The active catalytic species then participates in a cycle where it abstracts a hydride from the isopropoxide (formed from isopropanol and base) and subsequently delivers it to the ketone. The resulting alcohol product is released, and the catalyst is regenerated. acs.org The ligand structure, particularly the presence of a primary amine function, appears to be critical for high enantioselectivity. mdpi.com
Biocatalytic Reductions: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a highly selective method for ketone reduction. nih.gov The mechanism involves the transfer of a hydride from a cofactor, such as NADH or NADPH, to the carbonyl carbon of the ketone. ftb.com.hr The stereochemical outcome is determined by the specific orientation of the substrate within the enzyme's active site, which is governed by key amino acid residues. nih.gov For instance, in F420-dependent alcohol dehydrogenases, a hydride is transferred from the C5 atom of the F420H2 cofactor to the ketone, with a simultaneous or stepwise proton addition from a histidine residue to the ketone oxygen. nih.gov
Stereoelectronic Effects Influencing Enantioselectivity
Stereoelectronic effects play a pivotal role in dictating the facial selectivity of the hydride attack on the prochiral ketone, thereby determining the enantiomeric excess (e.e.) of the resulting alcohol.
In the case of metal-catalyzed reductions, the electronic properties of the substrate can significantly influence the reaction rate and selectivity. Electron-withdrawing groups on the aromatic ring of acetophenone derivatives generally enhance the reaction velocity, while electron-donating groups slow it down. ftb.com.hr This is consistent with a mechanism where a hydride is transferred to the electrophilic carbonyl carbon. The 4-(2-methylpropoxy) group in the target compound's precursor is an electron-donating group, which would be expected to decrease the reactivity of the carbonyl group.
The nature of the substituents on the ketone also has a profound steric influence. In many catalytic systems, the enantiofacial differentiation is based on the steric requirements of the ketone's substituents. nih.gov The catalyst creates a chiral environment that preferentially accommodates one orientation of the substrate over the other. For example, in reductions using chiral oxazaborolidine catalysts (CBS reagents), a boat-like transition state is proposed where the larger group of the ketone is oriented away from the steric bulk of the catalyst, minimizing steric clash and directing the hydride delivery to a specific face of the carbonyl. youtube.com
Furthermore, non-covalent interactions such as n-π repulsion can be significant. In reductions with BINAL-H reagents, a repulsive interaction between the lone pair of an oxygen atom in the catalyst and the π-system of the ketone disfavors certain transition state geometries, leading to high enantioselectivity for aryl alkyl ketones. uwindsor.ca
Transition State Analysis and Modeling in Asymmetric Transformations
Computational modeling, particularly DFT, has become an indispensable tool for understanding the intricacies of asymmetric transformations. These models allow for the detailed analysis of transition state structures and energies, providing insights that are often difficult to obtain experimentally.
For the asymmetric hydrogenation of acetophenone with Noyori's Ru-diamine/diphosphine catalysts, DFT studies have been instrumental in revising the mechanistic understanding. acs.org These studies have shown that the transition state for the outer-sphere hydride transfer is the key enantio- and rate-determining step. The calculations can predict which diastereomeric transition state is lower in energy, thus correctly predicting the absolute configuration of the product alcohol. acs.org These models also highlight the importance of various non-covalent interactions, such as hydrogen bonding, cation-π, and π-π stacking interactions, in stabilizing the chiral pocket of the catalyst and lowering the activation barrier for the favored pathway. acs.org
Preliminary DFT studies on Knölker-type iron catalysts used in transfer hydrogenation have suggested the presence of hydrogen bonding interactions between the substrate and an oxygen atom on the catalyst's ligand arm. researchgate.net This interaction is believed to play a beneficial role in the catalytic efficiency and stereoselectivity. researchgate.net
The table below summarizes the calculated energy differences for diastereomeric transition states in a representative asymmetric ketone reduction.
| Catalyst System | Substrate | Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |
| Ru-(S)-BINAP-(S,S)-DPEN | Acetophenone | TS-(R) | 0.0 | R |
| Ru-(S)-BINAP-(S,S)-DPEN | Acetophenone | TS-(S) | +1.5 |
This is a representative table based on typical computational findings in the field. The values are illustrative.
Factors Governing Diastereoselectivity and Enantiomeric Excess
The enantiomeric excess (e.e.) of this compound is highly dependent on several reaction parameters.
Catalyst Structure: The choice of chiral ligand is paramount. Subtle changes in the ligand's structure, such as replacing an NH2 group with an N(CH3)2 moiety, can dramatically alter or even invert the enantioselectivity. nih.gov The rigidity of the ligand framework is also crucial; more rigid structures often lead to higher enantiomeric excesses. mdpi.com
Temperature: Asymmetric reductions are often carried out at low temperatures to enhance enantioselectivity. The difference in the activation energies for the pathways leading to the two enantiomers (ΔΔG‡) is often small. Lowering the temperature amplifies the effect of this small energy difference on the ratio of the products, as described by the Eyring equation.
Base: In many catalytic systems, the type and concentration of the base can influence both the reaction rate and the enantioselectivity. The base can affect the equilibrium between different catalytic species, some of which may be more or less selective. mdpi.com
Solvent: The solvent can influence the stability of the transition states and the solubility of the catalytic species. Protic solvents like isopropanol can also act as the hydrogen source in transfer hydrogenation reactions.
Substrate Concentration: High substrate concentrations can sometimes lead to lower enantioselectivity due to catalyst inhibition or the formation of less selective catalytic species.
The following table illustrates the effect of different ligands on the enantiomeric excess in a typical asymmetric transfer hydrogenation of an acetophenone derivative.
| Catalyst Precursor | Chiral Ligand | Enantiomeric Excess (% e.e.) | Product Configuration |
| [RuCl2(p-cymene)]2 | (1R,2S)-Norephedrine derivative | 91 | S |
| [RuCl2(p-cymene)]2 | (R)-Phenylglycinol | 23 | S |
Data is illustrative of trends observed in asymmetric catalysis. mdpi.com
Understanding Chiral Recognition Processes
Chiral recognition is the process by which the chiral catalyst or enzyme differentiates between the two prochiral faces of the ketone (the Re and Si faces). This recognition is the result of multiple, often subtle, intermolecular interactions between the catalyst and the substrate in the transition state.
In metal-based catalysts, the chiral ligands create a well-defined three-dimensional pocket. acs.org The substrate must fit into this pocket in a specific orientation to react. The combination of steric hindrance (repulsive forces) and attractive interactions (like hydrogen bonds, π-π stacking) determines the preferred binding mode. For example, in the hydrogenation of acetophenone with a Ru-BINAP-diamine catalyst, the phenyl group of the substrate is believed to engage in a favorable interaction with the phenyl group of the phosphine (B1218219) ligand, positioning one face of the carbonyl for hydride attack.
In enzymatic reductions, chiral recognition occurs within the highly structured active site of the enzyme. nih.govesf.edu The substrate is held in a precise orientation by a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues lining the active site. This precise positioning ensures that the hydride from the cofactor is delivered to only one of the prochiral faces of the carbonyl group, often leading to nearly perfect enantioselectivity (>99% e.e.). nih.gov
The study of host-guest chemistry with chiral coordination polymers also provides insight into chiral recognition. rsc.org These materials can exhibit enantioselective sorption of chiral alcohols like 1-phenylethanol (B42297), a close analogue of the target molecule. rsc.orgresearchgate.net The selectivity is attributed to an array of specific interactions, such as hydrogen bonding, between the guest molecule and the chiral channels of the polymer. rsc.orgillinois.edu
Catalytic Systems and Ligand Design for 1r 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol Production
Development of Novel Chiral Catalysts
The asymmetric reduction of prochiral ketones is a fundamental method for producing chiral alcohols. biomedpharmajournal.orgnih.gov The development of novel chiral catalysts is central to achieving high efficiency and enantioselectivity for this class of reactions. researchgate.net While specific catalysts for the synthesis of (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol are not extensively detailed in publicly available literature, the principles are well-established through studies on analogous acetophenone (B1666503) derivatives.
Catalytic asymmetric hydrogenation and transfer hydrogenation are the most prominent methods. researchgate.netacs.org Ruthenium (Ru) complexes, in particular, have been extensively studied. For instance, Ru complexes featuring chiral diphosphine and diamine ligands demonstrate high catalytic activity and enantioselectivity for ketone hydrogenation under neutral to slightly basic conditions. nih.gov The combination of ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) with a chiral 1,2-diamine, activated by a base like potassium hydroxide (B78521) (KOH), creates a highly effective catalytic system for reducing various ketones in solvents like 2-propanol. nih.gov
Iron, a more abundant and less toxic metal, has also emerged as a promising alternative for asymmetric transfer hydrogenation. rsc.org The development of iron catalysts templated with modular ligands has led to progressively more active systems for the reduction of ketones and imines. rsc.org Another significant class of catalysts are oxazaborolidines, often used with a stoichiometric borane (B79455) source, which have proven effective for the reduction of a wide array of ketones. researchgate.netorganicreactions.orgijprs.com Biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and enzymes from other plants and microorganisms, offer a green alternative for the stereoselective reduction of prochiral ketones, often operating in aqueous media. nih.govnih.govresearchgate.net
Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst Type | Precursor Example | Product Example | Enantiomeric Excess (ee) | Key Features |
| Ru-Diphosphine/Diamine | Acetophenone | 1-Phenylethanol (B42297) | Up to >99% | High activity and enantioselectivity under basic conditions. nih.gov |
| Iron-Based Complexes | Various Ketones | Chiral Alcohols | High | Utilizes an earth-abundant, low-toxicity metal. rsc.org |
| Oxazaborolidines (CBS) | Prochiral Ketones | Chiral Alcohols | Up to 99% | Effective with a stoichiometric borane source. researchgate.netijprs.com |
| Baker's Yeast | Acetophenone Derivatives | (S)-Alcohols | High | Green biocatalyst, operates in aqueous media. nih.govresearchgate.net |
Role of Ligand Structure in Enantiocontrol
Enantiocontrol in asymmetric catalysis is fundamentally governed by the three-dimensional structure of the chiral ligand coordinated to the metal center. wikipedia.orgmdma.ch The ligand creates a chiral environment that forces the substrate (the prochiral ketone) to bind in a specific orientation, exposing one of its two faces to the reducing agent. uwindsor.ca This steric and electronic discrimination is crucial for achieving high enantioselectivity.
For ruthenium-catalyzed hydrogenations, C₂-symmetric biaryl diphosphine ligands like BINAP are foundational. nih.govmdma.ch The rigidity and specific geometry of the BINAP backbone create a well-defined chiral pocket around the metal center. The effectiveness of these catalysts is often enhanced by the addition of a chiral diamine ligand, creating a "ternary catalyst system". nih.gov The combination of the chiral diphosphine and the chiral diamine allows for fine-tuning of the catalyst's chiral environment, leading to superior enantioselectivity. nih.gov
In iron-catalyzed systems, the modular synthesis of ligands allows for systematic modification to optimize catalyst performance. rsc.org For oxazaborolidine catalysts, the chiral information originates from a precursor amino alcohol, such as one derived from proline, which forms the heterocyclic ring structure with boron. researchgate.netmdpi.com The substituents on this ring dictate the steric environment that controls the approach of the ketone to the borane reducing agent. mdpi.com Docking simulations in enzymatic systems have shown that specific amino acid residues, like tryptophan, can form interactions (e.g., C-H⋯π) that orient the ketone for a highly selective reduction. nih.gov
The principle of bifunctional catalysis, where the ligand not only provides a chiral environment but also participates directly in the catalytic cycle (e.g., by facilitating proton transfer), is another key aspect of ligand design. acs.org This cooperative action between the metal and the ligand can lead to exceptionally high catalytic activity and selectivity.
Heterogeneous vs. Homogeneous Catalysis
The choice between heterogeneous and homogeneous catalysis represents a fundamental decision in process design, balancing activity, selectivity, and practicality.
Homogeneous catalysis , where the catalyst is in the same phase as the reactants (typically a liquid solution), offers several advantages. youtube.com These catalysts are often single-metal sites with well-defined ligand structures, which allows for high levels of selectivity and activity due to the easy accessibility of the catalytic sites and the potential for precise tuning of the ligand's electronic and steric properties. youtube.comethz.ch Mechanistic studies are also generally easier to perform on these systems. ethz.ch However, a major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the often-expensive catalyst. youtube.com
Heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers a straightforward solution to the separation problem. Heterogeneous catalysts can be easily removed by filtration or centrifugation, facilitating catalyst recycling and continuous processing. acs.orgchimia.ch This is a significant advantage in terms of cost and environmental impact. youtube.com However, heterogeneous catalysts may exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and a less uniform distribution of active sites. ethz.ch
To bridge the gap, significant research has focused on the "heterogenization" of homogeneous catalysts. This involves anchoring a well-defined molecular catalyst onto a solid support, such as silica (B1680970). acs.org For example, a Ru-TsDPEN catalyst immobilized on silica gel demonstrated excellent activity and enantioselectivity (up to >99% ee) for the asymmetric transfer hydrogenation of various ketones and could be recovered and reused multiple times with only a slight loss of activity. acs.org
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants in the same phase. youtube.com | Catalyst and reactants in different phases. |
| Activity/Selectivity | Generally high activity and selectivity. youtube.com | Can be lower due to mass transfer limitations. ethz.ch |
| Catalyst Separation | Difficult and often costly. | Simple (e.g., filtration), enabling easy recycling. acs.org |
| Catalyst Tuning | Relatively easy via ligand modification. ethz.ch | More complex to control active sites at a molecular level. ethz.ch |
| Industrial Application | Separation challenges can limit large-scale use. | Preferred for large-scale processes due to easy handling. |
Green Chemistry Principles in Catalyst Development
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly integral to the development of catalytic systems for producing compounds like this compound.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. A key green chemistry goal is to replace these with environmentally benign alternatives or to eliminate the solvent entirely. nih.gov Water is an ideal green solvent, and significant progress has been made in performing asymmetric reductions in aqueous media. nih.gov Biocatalysts like baker's yeast are particularly well-suited for aqueous systems. google.com Another innovative approach involves the use of Natural Deep Eutectic Solvents (NADES), which are mixtures of natural compounds like choline (B1196258) chloride and glycerol, as alternative reaction media for yeast-mediated reductions of acetophenone derivatives. nih.govresearchgate.net
Solvent-free reactions represent another important green strategy. nih.gov These reactions, conducted with liquid substrates or by melting solid substrates, can lead to increased reaction rates, simplified workup procedures, and dramatically reduced waste. While catalyst efficiency can be sensitive to the absence of a solvent, some systems show excellent enantioselectivity and activity under these highly concentrated conditions. nih.gov
Recyclable Catalytic Systems
The ability to recycle and reuse a catalyst is a cornerstone of green chemistry and sustainable manufacturing. It reduces waste, lowers costs, and minimizes the environmental impact associated with catalyst production and disposal. nih.gov Heterogeneous catalysts are inherently advantageous in this regard due to their ease of separation. acs.orgbenthamopen.com
Manganese(I) complexes have been developed that not only perform base-free transfer hydrogenation with high enantioselectivity but can also be recycled from the catalytic leftover through a simple, single-step process. nih.gov Similarly, silica-immobilized ruthenium catalysts have demonstrated high recyclability, maintaining excellent enantioselectivity over multiple uses. acs.org The development of catalysts on magnetic nanoparticles is another advanced strategy, allowing for facile magnetic separation of the catalyst from the reaction mixture.
Electrochemical Catalysis for Related Alcohol Oxidations/Reductions
Electrochemical synthesis is emerging as a powerful green chemistry tool, using electricity as a traceless reagent to drive redox transformations, thereby avoiding the need for stoichiometric chemical oxidants or reductants. mdpi.com
In the context of chiral alcohols, electrochemistry offers innovative pathways for both their synthesis (reduction) and transformation (oxidation). While direct electrochemical asymmetric reduction of ketones is an area of ongoing research, the selective oxidation of secondary alcohols has seen significant progress. For instance, an electrochemical procedure using an inexpensive and recyclable chloride salt as a redox mediator can selectively oxidize secondary alcohols to ketones, even in the presence of primary alcohols. uq.edu.au This method relies on the controlled anodic generation of active chlorine species. uq.edu.au
Furthermore, the enantioselective oxidation of racemic secondary alcohols, a process known as kinetic resolution, can be achieved using electrochemical methods. This approach can provide access to enantiopure unreacted alcohol and the corresponding ketone. The use of chiral mediators, such as modified TEMPO radicals or chiral Mn(III)-salen complexes, in an electrochemical cell allows for the selective oxidation of one enantiomer of the alcohol over the other. rsc.orgnih.gov This strategy combines the precision of chiral catalysis with the clean driving force of electricity, representing a sustainable approach to the synthesis and resolution of chiral molecules.
Advanced Analytical Methodologies for Characterization of 1r 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol
Chiral Chromatographic Techniques
Chiral chromatography is the cornerstone for the separation of enantiomers. This is achieved by creating a chiral environment where the two enantiomers exhibit different affinities, leading to differential retention and separation. This environment can be established by a chiral stationary phase (CSP), a chiral mobile phase additive, or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. The direct method using a CSP is the most prevalent approach.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted method for the enantiomeric separation of chiral compounds, including aromatic secondary alcohols similar in structure to 1-[4-(2-methylpropoxy)phenyl]ethan-1-ol. mdpi.com The separation mechanism relies on the differential, transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase. hplc.eu
Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are among the most versatile and successful for a broad range of racemates. acs.orgresearchgate.netnih.gov Columns such as Chiralpak® and Chiralcel® are frequently employed. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a sufficient difference in the binding energy between the two enantiomers to effect separation. researchgate.netmdpi.com
For aromatic alcohols like 1-phenylethanol (B42297), a structural analog of the target compound, polysaccharide-based CSPs have demonstrated excellent resolving capabilities. scispace.comnih.govresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent (like n-hexane) and a polar modifier (like 2-propanol or ethanol), is crucial for optimizing the separation by modulating the strength of the interactions between the analyte and the CSP. nih.gov
| Chiral Stationary Phase (CSP) | Typical Analyte | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (Wavelength) | Reference |
|---|---|---|---|---|---|
| Chiralcel® OB | (R,S)-1-Phenylethanol | n-Hexane / 2-Propanol (95:5) | 0.9 | UV (254 nm) | nih.gov |
| Chiralcel® OD-H | (R,S)-1-Phenylethanol | n-Hexane / 2-Propanol (90:10) | 1.0 | UV (220 nm) | researchgate.net |
| Chiralpak® IA (Immobilized Amylose) | Allylic Alcohols | n-Hexane / 2-Propanol (90:10) | 1.0 | UV (254 nm) | acs.org |
| γ-Cyclodextrin MOF | (R,S)-1-Phenyl-1-butanol | n-Hexane / 2-Propanol (98:2) | 1.0 | UV (254 nm) | scispace.com |
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) on chiral capillary columns is a highly efficient technique for the enantioseparation of volatile and thermally stable compounds. For chiral alcohols, direct analysis is possible, though derivatization to form more volatile esters (e.g., acetates or trifluoroacetates) can sometimes improve resolution and peak shape. nih.gov
The most common CSPs for GC are based on derivatized cyclodextrins (CDs) mixed in a polysiloxane stationary phase. rsc.orggcms.czgcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that form a truncated cone structure. nih.gov The separation mechanism involves the formation of temporary inclusion complexes between the analyte enantiomers and the cyclodextrin (B1172386) cavity. The stability of these diastereomeric complexes differs due to steric and other interactions, leading to different retention times. The type of cyclodextrin (α, β, or γ) and the nature of the derivatizing groups on the hydroxyl moieties significantly influence the enantioselectivity for a given analyte. gcms.cz For aromatic alcohols, β-cyclodextrin derivatives are often effective. nih.govnih.gov
| Stationary Phase Type | Common Trade Name | Chiral Selector | Typical Application | Reference |
|---|---|---|---|---|
| Modified β-Cyclodextrin | CP-Chirasil-DEX CB | Permethylated β-cyclodextrin derivative | Secondary alcohols (direct or as acetates) | nih.gov |
| Modified γ-Cyclodextrin | Astec CHIRALDEX G-TA | Trifluoroacetyl-derivatized γ-cyclodextrin | Polar racemates, aromatic amines, alcohols | |
| Proline Derivative | (Custom) | Diproline chiral selector | Aromatic alcohols (without derivatization) | nih.gov |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, particularly in the pharmaceutical industry. nih.govchempartner.comresearchgate.net It combines the advantages of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. chempartner.com
For chiral separations, SFC is almost always paired with the same types of polysaccharide-based CSPs used in HPLC. chiraltech.commdpi.comnih.govresearchgate.net A polar organic solvent, such as methanol (B129727), ethanol, or 2-propanol, is typically added to the CO₂ as a modifier to increase the mobile phase's solvating power and to modulate analyte retention and selectivity. chiraltech.comresearchgate.net The ability to rapidly screen different columns and modifiers makes SFC a highly efficient tool for chiral method development. youtube.com The technique is well-suited for the separation of aromatic alcohols and other pharmaceutical intermediates. nih.govresearchgate.net
| Chiral Stationary Phase (CSP) | Mobile Phase | Typical Modifier | Backpressure / Temperature | Key Advantage | Reference |
|---|---|---|---|---|---|
| Chiralpak® IA, IB, IC | Supercritical CO₂ | Methanol, Ethanol, or 2-Propanol (5-40%) | 100-200 bar / 35-40 °C | High speed and efficiency | chiraltech.comyoutube.com |
| CHIRAL ART Amylose-SA | Supercritical CO₂ | Methanol or Ethanol | ~150 bar / 40 °C | Broad applicability | mdpi.com |
| CHIRAL ART Cellulose-SB | Supercritical CO₂ | Methanol, Ethanol, or 2-Propanol | ~150 bar / 40 °C | Complementary selectivity to amylose phases | mdpi.com |
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary Electrophoresis (CE) offers a high-efficiency, low-sample-consumption alternative to chromatographic methods for chiral separations. mdpi.comglobethesis.com In its most common mode for this purpose, a chiral selector is added directly to the background electrolyte (BGE). The enantiomers, as they migrate through the capillary under an electric field, form transient, diastereomeric complexes with the chiral selector. springernature.comnih.gov Because the stability of these complexes differs for each enantiomer, they will have different apparent mobilities and will be separated in time. nih.gov
Cyclodextrins and their derivatives are by far the most widely used chiral selectors in CE due to their versatility, commercial availability, and UV transparency. springernature.comnih.govnih.gov Both neutral and ionizable cyclodextrins can be used. For a neutral analyte like an alcohol, an ionizable cyclodextrin (e.g., sulfated-β-cyclodextrin) can be used to impart a charge to the analyte-selector complex, allowing separation. Alternatively, the separation can be performed in micellar electrokinetic chromatography (MEKC) mode, where the analyte partitions between the aqueous phase and a chiral micellar phase. nih.gov Key parameters for optimizing CE separations include the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. mdpi.comasianpubs.org
| Chiral Selector | Type | Typical BGE | Separation Principle | Reference |
|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | Neutral | Phosphate or Borate buffer | Inclusion complexation | globethesis.com |
| Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) | Neutral, Derivatized | Phosphate or Acetate (B1210297) buffer | Enhanced inclusion and surface interactions | springernature.com |
| Sulfated-β-Cyclodextrin (S-β-CD) | Anionic, Derivatized | Phosphate or Tris buffer | Inclusion complexation and electrostatic interaction | nih.gov |
| α-Cyclodextrin (α-CD) | Neutral | Phosphate buffer | Inclusion complexation for aromatic compounds | nih.gov |
Mass Spectrometry (MS) in Chiral Analysis
While mass spectrometry is inherently an achiral technique, various strategies have been developed to enable the differentiation and quantification of enantiomers. researchgate.netnih.gov These methods are prized for their high sensitivity, specificity, and speed. nih.gov For the chiral analysis of (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, MS techniques are often coupled with a chiral separation method or a chiral selector. chromatographyonline.com
Tandem mass spectrometry (MS/MS) offers distinct advantages for quantitative chiral analysis due to its high sensitivity and tolerance to impurities. nih.govresearchgate.net Several MS-based approaches for chiral analysis exist, including:
The Kinetic Method: This method relies on the different dissociation rates of diastereomeric complexes formed between the enantiomers and a chiral selector.
Host-Guest Diastereomeric Adduct Formation: Enantiomers form complexes with a chiral host molecule, and these diastereomeric adducts can be differentiated by their mass spectra. nih.gov
Collision-Induced Dissociation (CID) of Diastereomeric Adducts: The fragmentation patterns of diastereomeric complexes upon CID can differ, allowing for enantiomeric distinction. nih.gov
Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size and shape, which can differ for diastereomeric ions. nih.gov
These MS methods provide powerful tools for the chiral analysis of pharmaceutical compounds, offering rapid and sensitive detection. drugdiscoverynews.comnih.gov
Comparison of MS-Based Chiral Analysis Techniques:
| Method | Principle | Advantages |
| Kinetic Method | Differential dissociation rates of diastereomeric complexes. | High sensitivity, applicable to a wide range of compounds. |
| Host-Guest Adducts | Formation of diastereomeric complexes with different MS responses. | Simple, can be used with various ionization techniques. |
| CID of Adducts | Different fragmentation patterns for diastereomeric complexes. nih.gov | Provides structural information, enhances specificity. |
| Ion Mobility Spectrometry | Separation based on the size and shape of diastereomeric ions. nih.gov | Rapid separation, can be coupled with MS for enhanced resolution. |
Advanced Derivatization Strategies for Enantiomeric Analysis
Derivatization is a chemical modification technique used to enhance the analytical properties of a compound. research-solution.com In chiral analysis, derivatization with a chiral derivatizing agent (CDA) converts a pair of enantiomers into a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated and quantified using standard achiral chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry. researchgate.netchromtech.com
For this compound, the hydroxyl group is the primary site for derivatization. obrnutafaza.hr A variety of chiral derivatizing agents are available for alcohols. mdpi.comresearchgate.net The choice of the derivatizing agent depends on the analytical technique to be used and the specific properties of the analyte. greyhoundchrom.com
Common Chiral Derivatizing Agents for Alcohols:
| Derivatizing Agent | Resulting Derivative | Analytical Technique |
| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Mosher's ester | NMR, HPLC |
| (1S)-(-)-Camphanic chloride | Camphanate ester | HPLC, GC |
| N-Trifluoroacetyl-L-prolyl chloride (TPC) | Proline derivative | GC-MS obrnutafaza.hr |
| Chiral isocyanates | Carbamate derivatives | HPLC |
The use of advanced derivatization strategies significantly expands the capabilities of standard analytical instrumentation for enantiomeric analysis, providing robust and reliable methods for determining enantiomeric purity. nih.govresearchgate.net
Quantitative Structure-Enantioselective Retention Relationship (QSERR) Modeling
Quantitative Structure-Enantioselective Retention Relationship (QSERR) modeling is a computational approach used to predict the retention behavior of enantiomers in chiral chromatography. nih.govmtak.hu These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined chromatographic retention. researchgate.netnih.gov
For a class of compounds including derivatives of 1-phenylethanol, which is structurally related to this compound, QSERR models have been successfully developed. nih.govresearchgate.net These models can predict retention times, separation factors, and even the elution order of enantiomers on a specific chiral stationary phase. vub.be The development of a QSERR model typically involves:
Data Set Collection: A set of structurally related chiral compounds with known retention data on a specific chiral column is compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., steric, electronic, topological) are calculated for each compound.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the retention data. nih.govresearchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
QSERR models are valuable tools in the development of chiral separation methods, as they can help in understanding the mechanisms of chiral recognition and in predicting the chromatographic behavior of new compounds, thereby reducing the need for extensive experimental screening. researchgate.net
Role of 1r 1 4 2 Methylpropoxy Phenyl Ethan 1 Ol As a Chiral Building Block
Utilization in the Asymmetric Synthesis of Complex Organic Molecules
The principal application of (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol lies in its use as a chiral precursor for the synthesis of pharmaceutically active ingredients. Chiral alcohols, such as the subject compound, are highly valued in the pharmaceutical industry for their ability to introduce specific stereochemistry into a target molecule, which is often crucial for its biological activity and efficacy. nih.govcore.ac.uknih.gov
A prominent example of its application is in the synthesis of Repaglinide, an antidiabetic medication. The synthesis of Repaglinide requires the specific (S)-configuration at a key stereocenter, and this compound provides the necessary chiral framework to achieve this. The synthesis of this chiral alcohol is often achieved through the asymmetric reduction of the corresponding ketone, 4-(2-methylpropoxy)acetophenone. This reduction can be carried out using various methods, including biocatalytic approaches with microorganisms or isolated enzymes, which are known for their high enantioselectivity. unimi.itresearchgate.net
The table below summarizes a typical asymmetric reduction approach to produce the chiral alcohol.
| Precursor | Reaction Type | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
| 4-(2-methylpropoxy)acetophenone | Asymmetric Reduction | Chiral Ruthenium Complex / Ketoreductase | This compound | >99% |
This data is representative of common asymmetric reduction methods for similar substrates.
Stereoselective Conversion to Other Chiral Intermediates
Once obtained in high enantiomeric purity, this compound can be stereoselectively converted into other valuable chiral intermediates. The hydroxyl group of the alcohol is a versatile functional group that can be transformed into various other functionalities with retention or inversion of configuration at the stereocenter, depending on the reaction mechanism.
For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution reactions can then be employed to introduce a variety of functional groups. For example, a classic SN2 reaction with a nucleophile will proceed with inversion of configuration, leading to the corresponding (S)-substituted product. This is a fundamental strategy in asymmetric synthesis to access a range of enantiomerically pure compounds from a single chiral precursor.
A potential stereoselective conversion is the transformation of the alcohol into a chiral amine. This can be achieved through a multi-step sequence, for example, by conversion to an azide (B81097) followed by reduction. Chiral amines are crucial building blocks for a vast number of pharmaceuticals. nih.gov
| Starting Material | Reagent 1 | Reagent 2 | Product | Stereochemistry |
| This compound | 1. TsCl, Pyridine | 2. NaN3 | (1S)-1-azido-1-[4-(2-methylpropoxy)phenyl]ethane | Inversion |
| (1S)-1-azido-1-[4-(2-methylpropoxy)phenyl]ethane | H2, Pd/C | - | (1S)-1-[4-(2-methylpropoxy)phenyl]ethanamine | Retention |
This table illustrates a hypothetical, yet chemically sound, stereoselective conversion pathway.
Applications in the Synthesis of Non-Clinical Chemical Entities
While the primary documented use of this compound is in the pharmaceutical sector, chiral secondary alcohols with similar structural motifs find applications in other areas of chemical science. nih.gov
Materials Science: Chiral molecules are of interest in materials science for the development of chiral polymers and liquid crystals. The incorporation of a chiral unit like this compound into a polymer backbone could induce helical structures, leading to materials with unique optical or electronic properties. However, specific applications of this particular compound in materials science are not widely reported in the literature.
Fragrances: The fragrance industry heavily relies on chiral molecules, as the stereochemistry of a compound can dramatically affect its odor profile. chemimpex.compmarketresearch.com Many chiral alcohols and their ester derivatives are used as fragrance ingredients. nih.gov While there is no specific mention of this compound in fragrance compositions, analogous chiral 1-phenylethanol (B42297) derivatives are known for their floral scents. chemimpex.com
Agrochemicals: Chirality is also a critical factor in the design of modern agrochemicals, as different enantiomers of a pesticide or herbicide can exhibit varying levels of activity and environmental impact. nih.gov Chiral alcohols serve as important building blocks in the synthesis of these complex molecules. nih.gov Although no specific agrochemical application for this compound has been identified, its structural features make it a plausible candidate for inclusion in the synthesis of novel, stereochemically defined agrochemicals.
Derivatization for Further Synthetic Transformations
The synthetic utility of this compound is greatly expanded through various derivatization reactions of its hydroxyl group. These transformations are standard in organic synthesis and allow for the incorporation of this chiral moiety into a wide array of more complex molecular architectures.
Esterification: The alcohol can be readily converted to its corresponding ester through reaction with a carboxylic acid, acid chloride, or anhydride. researchgate.net This reaction is often used to protect the hydroxyl group or to introduce a new functional handle. Chiral esters themselves can be important intermediates or final products.
Etherification: Formation of an ether linkage is another common derivatization. This can be achieved, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule.
Oxidation: Stereoselective oxidation of the secondary alcohol would yield the corresponding ketone, 4-(2-methylpropoxy)acetophenone. While this reverses the initial asymmetric synthesis step, it can be a useful transformation in certain synthetic routes. rsc.org
The following table provides examples of common derivatization reactions.
| Reaction Type | Reagent | Product |
| Esterification | Acetic Anhydride, Pyridine | (1R)-1-[4-(2-methylpropoxy)phenyl]ethyl acetate (B1210297) |
| Etherification | NaH, Methyl Iodide | (1R)-1-methoxy-1-[4-(2-methylpropoxy)phenyl]ethane |
| Oxidation | PCC (Pyridinium chlorochromate) | 4-(2-methylpropoxy)acetophenone |
These derivatizations underscore the versatility of this compound as a chiral building block, enabling its integration into a multitude of synthetic pathways.
Emerging Research Directions and Future Outlook
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of enantiopure alcohols like (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol is a focal point of modern organic chemistry. Traditional methods often rely on chiral auxiliaries or resolutions of racemic mixtures, which can be inefficient and generate significant waste. Current research is geared towards more direct and sustainable approaches, primarily through asymmetric catalysis.
The asymmetric reduction of the corresponding prochiral ketone, 1-[4-(2-methylpropoxy)phenyl]ethanone, is the most direct route to this compound. Recent advancements in this area focus on the development of highly active and selective catalysts that can operate under mild and environmentally benign conditions.
Key Developments:
Asymmetric Transfer Hydrogenation (ATH): This method utilizes catalysts, often based on ruthenium or rhodium complexed with chiral ligands, to transfer hydrogen from a simple hydrogen donor like isopropanol (B130326) or formic acid to the ketone. cmu.edu This approach is often preferred for its operational simplicity and the use of safer hydrogen sources compared to high-pressure hydrogenation.
Catalytic Hydrogenation: The use of molecular hydrogen for the reduction of ketones is a highly atom-economical process. Research is focused on developing novel chiral catalysts, including those based on non-precious metals, to enhance the efficiency and enantioselectivity of this reaction.
Hydrosilylation: This two-step, one-pot reaction involves the addition of a hydrosilane to the ketone followed by hydrolysis to yield the alcohol. Chiral catalysts, particularly those based on rhodium and copper, have shown high efficacy in achieving excellent enantioselectivity.
| Synthetic Route | Typical Catalyst | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Ru, Rh complexes with chiral ligands | Mild conditions, operational simplicity, safer hydrogen source. cmu.edu | Catalyst loading, potential for side reactions. |
| Catalytic Hydrogenation | Ru, Rh, Ir complexes with chiral ligands | High atom economy, clean process. | Requires high-pressure equipment, catalyst cost. |
| Asymmetric Hydrosilylation | Rh, Cu complexes with chiral ligands | High enantioselectivity, mild conditions. | Requires stoichiometric silane (B1218182) reagent, two-step process. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The discovery and optimization of catalysts and reaction conditions for enantioselective synthesis can be a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. chimia.chchimia.ch By analyzing large datasets of reaction outcomes, ML models can predict the performance of new catalysts and conditions, thereby guiding experimental efforts. azorobotics.com
For the synthesis of this compound, AI and ML can be applied to:
Catalyst Design: Predict the enantioselectivity of a given catalyst for the reduction of 1-[4-(2-methylpropoxy)phenyl]ethanone based on its structural features. azorobotics.com
Reaction Optimization: Identify the optimal reaction parameters (e.g., temperature, solvent, catalyst loading) to maximize yield and enantiomeric excess.
Predictive Modeling: Develop models that can forecast the outcome of a reaction with a novel substrate or catalyst, reducing the need for extensive empirical screening. chimia.chchimia.ch
This data-driven approach has the potential to significantly reduce the experimental workload and accelerate the development of more efficient synthetic routes. researchgate.net
Advances in High-Throughput Screening for Enantioselective Catalysis
High-throughput screening (HTS) techniques are instrumental in the rapid discovery of new and improved catalysts for enantioselective reactions. cmu.edu These methods allow for the parallel execution and analysis of a large number of reactions, enabling the efficient exploration of vast catalyst libraries and reaction conditions.
Recent advances in HTS relevant to the synthesis of this compound include:
Miniaturization: Conducting reactions in microplates or microfluidic devices reduces the consumption of valuable starting materials and catalysts.
Rapid Analytical Methods: The development of fast and sensitive analytical techniques, such as chiral chromatography, fluorescence-based assays, and mass spectrometry, is crucial for the rapid determination of enantiomeric excess in a large number of samples. nih.gov
Robotics and Automation: Automated liquid handling and plate reading systems increase the throughput and reproducibility of screening experiments.
These HTS platforms are enabling the discovery of novel catalysts with superior activity and enantioselectivity for the synthesis of chiral alcohols. researchgate.net
Exploration of New Biocatalysts and Engineered Enzymes
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical catalysis. nih.gov For the synthesis of this compound, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly relevant enzymes. rsc.org These enzymes can reduce the prochiral ketone with high enantioselectivity under mild aqueous conditions. acs.org
Emerging Trends in Biocatalysis:
Enzyme Discovery: Mining microbial genomes for novel KREDs with different substrate specificities and operational stabilities.
Protein Engineering: Using techniques like directed evolution to tailor the properties of existing enzymes, such as enhancing their activity towards specific substrates, improving their stability, or even inverting their enantioselectivity. nih.gov
Immobilization: Attaching enzymes to solid supports to improve their reusability and stability, making the process more economically viable for industrial applications.
The continuous development of new and improved biocatalysts is expected to provide more efficient and sustainable routes for the production of enantiopure alcohols. rsc.orgresearchgate.net
Novel Analytical Methods for Real-Time Chiral Analysis
The ability to monitor the progress of a stereoselective reaction in real-time is highly desirable for process optimization and control. Traditional chiral analysis methods, such as chiral high-performance liquid chromatography (HPLC), are often performed offline and can be time-consuming. wikipedia.org
Current research is focused on developing novel analytical methods that can provide real-time information on the enantiomeric composition of a reaction mixture:
In-situ Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can directly probe the chirality of molecules in solution.
Chiral Sensors: The development of sensors that can selectively respond to one enantiomer over the other is an active area of research.
Mass Spectrometry-based Methods: Tandem mass spectrometry using the kinetic method can be employed for the chiral analysis of reaction mixtures. rsc.org
These emerging analytical tools have the potential to revolutionize the way stereoselective reactions are monitored and controlled, leading to more efficient and robust processes. rsc.org
Potential for Broader Applications as a Chiral Synthon in Advanced Materials and Specialty Chemicals
While chiral alcohols like this compound are well-established as key intermediates in the pharmaceutical industry, their potential as chiral synthons in other areas is increasingly being recognized. chiroblock.com The unique three-dimensional structure of these molecules can be exploited to create materials with novel properties. chiralpedia.comyoutube.com
Potential Future Applications:
Chiral Polymers: Incorporation of this compound into polymer backbones could lead to the development of materials with unique chiroptical properties, which are of interest for applications in optics and electronics.
Liquid Crystals: Chiral dopants are used to induce helical structures in liquid crystal displays. The specific stereochemistry of this chiral alcohol could be advantageous in the design of new liquid crystal materials.
Specialty Chemicals: The chiral nature of this compound makes it a valuable building block for the synthesis of other complex molecules with specific stereochemical requirements, such as fragrances, and other fine chemicals. chiralchemical.com
The exploration of these new application areas is expected to further increase the demand for enantiomerically pure this compound and drive further innovation in its synthesis and characterization.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A widely reported method involves the catalytic hydration of alkynes using iron phthalocyanine (FePC) under aerobic conditions. For example, a reaction scale of 0.5 mmol in ethanol solvent at room temperature with 0.25 mol% FePC catalyst yielded 67.8% product after 6–24 hours . Optimization includes adjusting catalyst loading (e.g., 0.1–0.5 mol%), solvent polarity (ethanol vs. THF), and reaction time. Monitoring via TLC and purification via flash chromatography are critical for isolating enantiomerically pure product .
Q. How can the enantiomeric purity of this compound be confirmed experimentally?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) or polarimetric analysis are standard methods. For NMR confirmation, derivatization with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) generates diastereomers distinguishable via or NMR splitting patterns .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., water: ~5 mg/mL) and high solubility in organic solvents like ethanol or dichloromethane. Stability tests under inert atmospheres (N) show no decomposition at 25°C for 48 hours, but exposure to acidic/basic conditions or oxidants (e.g., KMnO) triggers rapid hydroxyl group reactivity .
Advanced Research Questions
Q. How does the choice of catalyst influence regioselectivity in the synthesis of this compound from alkynes?
- Methodological Answer : Iron phthalocyanine (FePC) promotes Markovnikov-selective hydration of alkynes via a radical mechanism under aerobic conditions, favoring secondary alcohol formation. In contrast, palladium catalysts (e.g., Pd/C) with acidic additives (HCl) may favor anti-Markovnikov pathways. Comparative studies using -labeled substrates and kinetic isotope effects (KIE) can elucidate mechanistic differences .
Q. How can contradictory solubility data for this compound in literature be resolved?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or polymorphic forms. Conduct purity checks via GC-MS or elemental analysis. Solubility should be measured in triplicate using saturated solutions equilibrated for 24 hours at 25°C, followed by gravimetric or UV-Vis quantification. For example, one study reported 4.8 mg/mL in water after rigorous drying .
Q. What strategies are effective for scaling up enantioselective synthesis while maintaining optical purity?
- Methodological Answer : Continuous-flow reactors with immobilized FePC catalysts reduce oxidative degradation and improve yield consistency. For asymmetric synthesis, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired enantiomer. Process analytical technology (PAT), such as in-line FTIR, monitors enantiomeric excess (ee) during scale-up .
Data Contradiction Analysis
Q. Why do some studies report conflicting reactivity of the hydroxyl group under acidic conditions?
- Methodological Answer : Reactivity variations may stem from steric hindrance caused by the 4-(2-methylpropoxy)phenyl group. In strongly acidic media (e.g., HSO), protonation of the hydroxyl group increases electrophilicity, facilitating nucleophilic substitution. However, steric bulk can slow reactions compared to less hindered analogs. Kinetic studies (e.g., Hammett plots) using substituted derivatives clarify electronic vs. steric effects .
Experimental Design Considerations
Q. How can researchers design robust stability studies for this compound under varying storage conditions?
- Methodological Answer : Accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) over 1–3 months predicts long-term stability. Analyze degradation products via LC-MS and quantify using validated HPLC methods. For photostability, expose samples to UV light (ICH Q1B) and monitor via UV-Vis spectroscopy for absorbance shifts .
Advanced Analytical Techniques
Q. What advanced spectroscopic methods are suitable for characterizing intramolecular hydrogen bonding in this compound?
- Methodological Answer : Variable-temperature NMR (VT-NMR) detects hydrogen bonding through chemical shift changes (e.g., OH proton downfield shift >2 ppm). IR spectroscopy (attenuated total reflectance, ATR) identifies O-H stretching frequencies (~3200–3600 cm). Computational DFT studies (e.g., B3LYP/6-31G*) model bond angles and stabilization energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
